An In-Depth Technical Guide to DPPC-d4: Structure, Properties, and Experimental Applications
An In-Depth Technical Guide to DPPC-d4: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d4 (DPPC-d4), a deuterated phospholipid critical for advanced research in membrane biophysics and drug delivery systems. By substituting specific hydrogen atoms with deuterium, DPPC-d4 offers a unique tool for non-invasively probing the structure and dynamics of lipid bilayers.
Chemical Structure and Physicochemical Properties
DPPC-d4 is a saturated phospholipid where four hydrogen atoms on the ethyl segment of the choline headgroup are replaced by deuterium atoms. This specific isotopic labeling makes it an invaluable tool for techniques like Nuclear Magnetic Resonance (NMR) and Neutron Scattering, allowing researchers to differentiate the headgroup from other components in a lipid assembly.
Quantitative Physicochemical Data
The physicochemical properties of DPPC are well-characterized. While comprehensive data for the d4 variant is less common, the properties are largely comparable to the protiated form. It is important to note that isotopic substitution can subtly influence molecular interactions and phase behavior. Specifically, while deuteration of the acyl chains is known to lower the main phase transition temperature (Tm), deuteration of the choline headgroup, as in DPPC-d4, has a more complex impact on the hydration and packing of the headgroup region.[1][2]
| Property | Value | Notes and References |
| IUPAC Name | [(2R)-2,3-di(hexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate | [3] |
| Molecular Formula | C₄₀H₇₆D₄NO₈P | [3] |
| Molecular Weight | 738.1 g/mol | Computed value.[3] |
| Main Phase Transition Temperature (Tm) | ~41 °C (for protiated DPPC) | This is the gel-to-liquid crystalline phase transition temperature.[4][5][6][7] Headgroup deuteration can impact monolayer properties and hydration, which may affect phase behavior.[1] |
| Enthalpy of Transition (ΔH) | ~42 kJ/mol (for protiated DPPC) | Represents the energy absorbed during the main phase transition.[5] |
| Critical Micelle Concentration (CMC) | 0.46 nM (in water, for protiated DPPC) | The CMC is highly sensitive to solvent conditions and can be significantly higher in buffered solutions.[7] |
| Solubility | Soluble in ethanol and chloroform/methanol/water mixtures. | [7][8][9] |
Experimental Protocols and Methodologies
DPPC-d4 is primarily used in the formation of model membranes, such as liposomes and supported lipid bilayers, for analysis with biophysical techniques.
Preparation of Unilamellar Vesicles (Liposomes)
The preparation of liposomes is a foundational step for many experimental applications. The thin-film hydration method followed by extrusion is a common and reliable protocol for producing unilamellar vesicles of a defined size.
Detailed Methodology:
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Lipid Film Formation: Dissolve the desired amount of DPPC-d4 powder in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. For complete solvent removal, place the flask under high vacuum for several hours or overnight.[10]
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Hydration: Hydrate the lipid film with an aqueous buffer of choice (e.g., phosphate-buffered saline, HEPES). The hydration should be performed at a temperature above the Tm of DPPC (~45-50°C) to ensure the lipids are in the fluid phase.[10] Gentle agitation or vortexing will cause the lipid film to swell and detach, forming a milky suspension of multilamellar vesicles (MLVs).
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Extrusion: To produce vesicles with a uniform size distribution, the MLV suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This process is performed using a mini-extruder device, also heated above the lipid's Tm. The suspension is passed through the membrane multiple times (typically an odd number, like 11 or 21 passes) to yield a clear or slightly opalescent solution of large unilamellar vesicles (LUVs).[11]
Application in Solid-State NMR Spectroscopy
Solid-state NMR is a powerful technique for obtaining atomic-level information on the structure and dynamics of lipid bilayers. The use of deuterated lipids like DPPC-d4 is advantageous for several reasons:
-
Spectral Simplification: In ²H NMR, the deuterium signal provides direct information about the orientation and mobility of the C-D bond, allowing for the precise measurement of order parameters in the headgroup region.[8][10]
-
Reduced Dipolar Coupling: Deuteration can simplify ¹H spectra by reducing strong ¹H-¹H dipolar couplings, which can be beneficial in certain advanced NMR experiments.[12]
Typical Experimental Protocol:
-
Sample Preparation: Prepare highly concentrated samples of DPPC-d4 liposomes (often as MLVs or oriented on glass plates) to maximize signal. The sample is typically hydrated to a specific water content and sealed in an NMR rotor.
-
Instrumentation: A high-field solid-state NMR spectrometer is used.
-
Key Experiments:
-
²H (Deuterium) NMR: A quadrupolar echo pulse sequence is commonly used. The resulting spectrum's width (quadrupolar splitting) is directly related to the motional averaging of the C-D bonds in the choline group, providing a measure of local order and dynamics.[10]
-
³¹P NMR: While not directly observing the deuterium label, ³¹P NMR provides complementary information on the phosphate moiety of the headgroup. The chemical shift anisotropy of the ³¹P signal reveals the phase of the lipid assembly (e.g., lamellar, hexagonal) and the average orientation of the headgroup.[12]
-
-
Data Analysis: Spectral moments and quadrupolar splittings are calculated from the ²H NMR spectra to determine order parameters. Changes in these parameters as a function of temperature or the addition of other molecules (e.g., drugs, cholesterol) reveal their impact on the membrane's headgroup region.
Application in Neutron Scattering
Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS), are used to determine the low-resolution structure of lipid vesicles, including bilayer thickness, area per lipid, and the location of components within the membrane. The key advantage of neutrons is their differential scattering from hydrogen (¹H) and deuterium (²H).
The Principle of Contrast Variation: The "visibility" of a molecule to neutrons is determined by its scattering length density (SLD). By selectively deuterating parts of the system (the lipid headgroup, lipid tails, or the solvent), one can create "contrast" and make specific regions of the assembly stand out. DPPC-d4 is ideal for highlighting the location and conformation of the headgroup region.
Typical Experimental Protocol:
-
Sample Preparation: Prepare LUVs of DPPC-d4 as described in section 2.1. The key variation is the use of different H₂O/D₂O mixtures as the solvent to achieve different levels of contrast.
-
Instrumentation: A SANS instrument at a research reactor or spallation source is used. The instrument collimates a neutron beam onto the sample, and detectors measure the intensity of scattered neutrons as a function of the scattering angle (or momentum transfer, Q).
-
Data Acquisition: SANS data is collected for the DPPC-d4 vesicles in several different H₂O/D₂O contrast solvents (e.g., 100% D₂O, 100% H₂O, and a "contrast-matched" water that has the same SLD as a part of the lipid).
-
Data Analysis: The scattering curves are analyzed by fitting them to a mathematical model of a vesicle or bilayer. By simultaneously fitting the data from multiple contrasts, a single, robust structural model can be determined, providing high-confidence values for parameters like headgroup thickness, tail thickness, and area per lipid molecule. The selective deuteration of the headgroup provides a strong constraint for determining its specific dimensions.
References
- 1. Effect of deuteration on a phosphatidylcholine lipid monolayer structure: New insights from vibrational sum-frequency generation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The effects of cholesterol on magnetically aligned phospholipid bilayers: a solid-state NMR and EPR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent effect on phosphatidylcholine headgroup dynamics as revealed by the energetics and dynamics of two gel-state bilayer headgroup structures at subzero temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biomembrane Structure and Material Properties Studied With Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutron small angle scattering on selectively deuterated human plasma low density lipoproteins. The location of polar phospholipid headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
